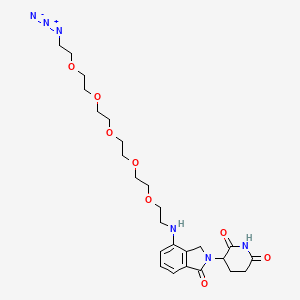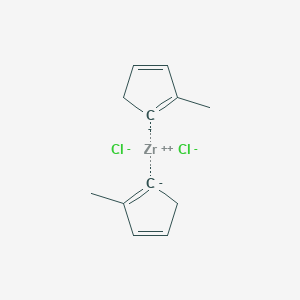
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride is an organometallic compound that features a zirconium center coordinated to two chloride ions and a 2-methylcyclopenta-1,3-diene ligand. This compound is part of the broader class of metallocenes, which are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride typically involves the reaction of zirconium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of zirconium tetrachloride and 2-methylcyclopenta-1,3-diene, with stringent control over reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclopenta-1,3-diene;zirconium(2+)dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands .
Scientific Research Applications
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride exerts its effects involves the coordination of the zirconium center to various substrates. This coordination facilitates the activation of chemical bonds, enabling various catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Similar in structure but lacks the methyl group on the cyclopentadiene ligand.
Bis(1-butyl-3-methylcyclopenta-2,4-dien-1-yl)zirconium dichloride: Features a butyl group instead of a methyl group.
Uniqueness
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride is unique due to the presence of the 2-methyl group on the cyclopentadiene ligand, which can influence its reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C12H14Cl2Zr-2 |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
2-methylcyclopenta-1,3-diene;zirconium(2+);dichloride |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
LLQGAOXXXCWWPA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


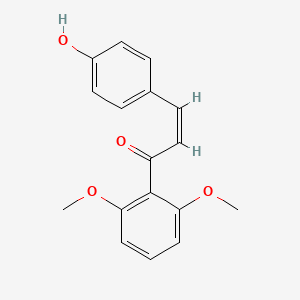
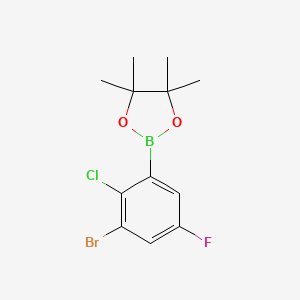

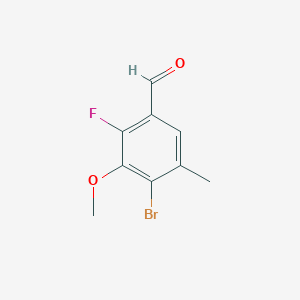
![Benzofuro[2,3-f]quinoline](/img/structure/B14759515.png)

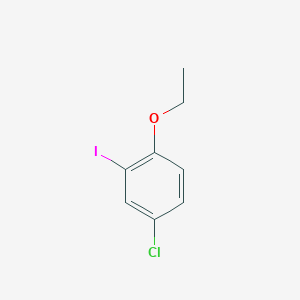
![2-[5-(4-fluorophenyl)-2-methyl-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14759534.png)
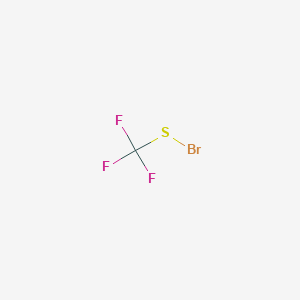

![2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14759562.png)
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;hydrochloride](/img/structure/B14759569.png)

